molecular formula C8H3ClF4N2O B12846362 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12846362
M. Wt: 254.57 g/mol
InChI Key: RFUJDHUWUVQVAL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is a chemical compound with a complex structure that includes chlorine, fluorine, and trifluoromethoxy groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways, depending on the context. The exact molecular targets and pathways involved can vary, but they often include enzymes and receptors that play crucial roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzaldehyde: This compound shares a similar core structure but has different functional groups.

    2-Chloro-4-fluoro-5-(trifluoromethoxy)benzamide: Another related compound with a similar trifluoromethoxy group.

Uniqueness

What sets 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-4-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-3-1-2-4(16-8(11,12)13)5(10)6(3)15-7/h1-2H,(H,14,15)

InChI Key

RFUJDHUWUVQVAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F

Origin of Product

United States

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